molecular formula C15H24ClNO B1394814 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride CAS No. 1220028-65-8

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride

Cat. No.: B1394814
CAS No.: 1220028-65-8
M. Wt: 269.81 g/mol
InChI Key: KYONXKICNHIUBW-UHFFFAOYSA-N
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Description

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring, a crucial scaffold found in a wide array of bioactive molecules and therapeutic agents . The piperidine ring is a versatile building block, and its derivatives are present in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antibiotics . The specific structure of this compound, which consists of a piperidine moiety linked via an ether bond to a 2-(sec-butyl)phenoxy group, makes it a valuable intermediate for the synthesis and exploration of novel chemical entities . Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly by modifying the piperidine ring through N-alkylation or N-acylation, or by altering the phenoxy substituent to fine-tune the molecule's properties . Its potential research applications are rooted in the properties of its structural components, which are commonly associated with molecules that interact with the central nervous system . As with any research compound, careful handling and adherence to safety protocols are essential. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2-butan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-12(2)14-6-4-5-7-15(14)17-13-8-10-16-11-9-13;/h4-7,12-13,16H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYONXKICNHIUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Phenoxy Intermediate

  • Starting Material : Sec-butylphenol is used as the phenolic component.
  • Halogenation or Sulfonation : The phenol is reacted with a halogenating agent (e.g., bromine, chlorine) or sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to form a reactive halide or sulfonate ester intermediate.
  • Reaction Conditions :
    • Solvents: Aprotic polar solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are typical.
    • Bases: Alkali metal carbonates (e.g., potassium carbonate) are used to facilitate the reaction.
    • Temperature: Typically between room temperature and 60°C.
    • Time: From several hours up to 24 hours depending on reaction scale and conditions.

This step is critical for activating the phenol for nucleophilic substitution.

Nucleophilic Substitution with Piperidine

  • The phenoxy intermediate undergoes nucleophilic substitution with piperidine.
  • Reaction proceeds via displacement of the halide or sulfonate leaving group by the nitrogen of piperidine.
  • Conditions:
    • Solvent: Acetonitrile or similar polar aprotic solvents.
    • Base: Excess potassium carbonate or similar bases to neutralize formed acids.
    • Temperature: 40–60°C.
    • Time: 5–24 hours.
  • The reaction mixture can be monitored by TLC, HPLC, or LCMS until completion.

Hydrochloride Salt Formation

  • The free base 4-[2-(sec-butyl)phenoxy]piperidine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
  • Acid sources include:
    • Hydrogen chloride gas in ethanol or dioxane.
    • Aqueous hydrochloric acid.
  • Conditions:
    • Temperature: 10–30°C.
    • Time: 20–28 hours or until reaction completion.
  • The salt can be isolated by crystallization from solvents such as ethyl acetate, ethanol, isopropanol, or water mixtures.

Alternative and Supporting Synthetic Routes

  • Protection/Deprotection Strategies : Amino-protecting groups such as t-butoxycarbonyl (Boc) may be used on piperidine nitrogen during intermediate steps to prevent side reactions, removed later by acid treatment.
  • Reduction and Functional Group Transformations : Borane complexes (e.g., borane dimethyl sulfide) can be employed for reduction steps if intermediates require modification.
  • Catalysts and Additives : Lewis acids (e.g., aluminum chloride) and antioxidants (e.g., butylated hydroxytoluene) may be used in related phenoxy compound synthesis steps to improve yield and purity.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Notes
Phenoxy Intermediate Formation Sec-butylphenol + Halogenating agent/base Acetonitrile, DMF, THF RT – 60 Several hours Use K2CO3 or similar base
Nucleophilic Substitution Phenoxy halide + Piperidine + Base Acetonitrile 40 – 60 5 – 24 hours Monitor by TLC/HPLC/LCMS
Hydrochloride Salt Formation Free base + HCl (gas or solution) Ethanol, Dioxane, Water 10 – 30 20 – 28 hours Crystallization for purification

Research Findings and Optimization

  • Yield and Purity : Industrial methods optimize stoichiometry, temperature, and catalyst use to maximize yield and purity.
  • Reaction Monitoring : Analytical techniques such as HPLC and LCMS are essential for tracking reaction progress and ensuring completion.
  • Safety Considerations : Avoidance of hazardous reagents like diazotization agents is preferred; safer halogenation and substitution methods are favored.
  • Solubility Enhancement : Formation of the hydrochloride salt significantly improves water solubility, facilitating downstream applications.

Comparative Notes

  • The sec-butyl substituent on the phenoxy ring influences steric and electronic properties, differentiating this compound from analogs with tert-butyl or isopropyl groups.
  • The synthesis approach is adaptable to related phenoxy-piperidine compounds by varying the alkyl substituent or halogenation pattern.

Chemical Reactions Analysis

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional substituents on the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.

Scientific Research Applications

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific receptors or enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Halogenated derivatives (e.g., chloro or dichloro) exhibit higher molecular weights and increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • The hydrochloride salt in the target compound contrasts with neutral forms of analogs like 4-(diphenylmethoxy)piperidine, which lack ionization-dependent solubility .

Pharmacological and Toxicological Profiles

Compound Name (CAS) Pharmacological Activity Acute Toxicity Data Chronic/Ecological Impact
4-[2-(sec-Butyl)phenoxy]piperidine HCl Not reported; inferred CNS modulation No data available Environmental impact unstudied
4-(Diphenylmethoxy)piperidine HCl Unknown; used in research chemical contexts Acute toxicity: harmful (delayed effects) Environmental fate unknown
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl Potential radioligand or therapeutic agent No data available Not assessed
Fexofenadine HCl (CAS: 153439-40-8) Antihistamine (H1-receptor antagonist) Well-tolerated; low acute toxicity Minimal ecological risk

Key Observations :

  • The lack of acute toxicity data for 4-[2-(sec-butyl)phenoxy]piperidine HCl contrasts with structurally simpler analogs like fexofenadine, which have established safety profiles .
  • Halogenated derivatives (e.g., bromo or nitro-substituted) are often explored as radioligands or enzyme inhibitors but require rigorous toxicity testing .

Regulatory and Environmental Status

Compound Name (CAS) Regulatory Status (China) International Compliance
4-[2-(sec-Butyl)phenoxy]piperidine HCl Not listed in IECSC; new chemical substance UN/GHS classification: Not available
4-(Diphenylmethoxy)piperidine HCl Listed in IECSC; SDS available Complies with GB/T standards; no AEGL data
4-[(3-Cyclobutyl-oxadiazolyl)methyl]piperidine HCl Research use only; no commercial regulations Not evaluated for GHS compliance

Key Observations :

  • The target compound’s status as a new chemical substance in China necessitates additional regulatory filings compared to established analogs like 4-(diphenylmethoxy)piperidine HCl .

Biological Activity

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C17H28ClNO
  • Molecular Weight : 269.81 g/mol
  • Structure : The compound features a piperidine ring substituted with a sec-butyl phenoxy group, enhancing its solubility and biological interactions.

Research indicates that this compound interacts with various biological targets, including receptors and enzymes involved in critical physiological processes:

  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways that are crucial for various cellular functions.
  • Enzyme Interaction : It potentially alters enzyme functions, which can affect metabolic pathways and disease processes.

Binding Affinity and Activity

Studies have focused on the binding affinity of this compound to specific biological targets. Understanding these interactions is essential for assessing its viability in drug development:

Biological Target Binding Affinity (IC50) Mechanism of Action
Receptor ATBDModulation of signaling
Enzyme BTBDInhibition of activity

The specific mechanisms are still under investigation, but the structural characteristics suggest significant pharmacological potential.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties that influence its biological activity:

Compound Name Structural Differences Unique Features
4-[2-(Tert-butyl)phenoxy]piperidine HClTert-butyl group instead of sec-butylDifferent steric and electronic properties
4-[2-(Isopropyl)phenoxy]piperidine HClIsopropyl substituentVaries sterically compared to sec-butyl
4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine HClBromo substituent on the phenoxy groupAlters reactivity significantly

The distinct substituent pattern of this compound enhances its reactivity and interaction with biological systems.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : Preliminary studies have indicated that compounds structurally related to piperidine may exhibit anticancer potential. For instance, piperidine derivatives have shown efficacy against various cancers (breast, prostate, colon) by modulating key signaling pathways such as NF-κB and PI3K/Akt .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds suggest high gastrointestinal absorption and blood-brain barrier permeability, indicating potential for central nervous system applications .
  • Therapeutic Applications : The compound's ability to interact with metabolic pathways suggests it could be explored for treating metabolic disorders, including type 2 diabetes and obesity .

Q & A

Q. What are the critical factors in optimizing the synthesis of 4-[2-(sec-butyl)phenoxy]piperidine hydrochloride for high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
  • Solvent selection (e.g., dichloromethane or ethers) to enhance solubility and reaction efficiency.
  • Temperature modulation to avoid side reactions (e.g., thermal decomposition of intermediates).
  • Stoichiometric ratios of reactants, particularly for coupling steps involving phenoxy and piperidine moieties.
  • Purification techniques : Column chromatography or recrystallization to isolate the hydrochloride salt with ≥95% purity.
  • Reference protocols for similar piperidine derivatives emphasize the need for inert atmospheres and anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions on the piperidine ring and phenoxy group.
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation.
  • HPLC with UV/Vis detection to assess purity and detect impurities from synthetic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer : Address discrepancies through:
  • Standardized assay conditions : Control pH, temperature, and solvent composition (e.g., DMSO concentration in cell-based assays).
  • Purity validation : Use HPLC to rule out batch-to-batch variability caused by impurities.
  • Metabolite screening : Assess if in vitro activity arises from the parent compound or metabolites (e.g., using liver microsome assays).
  • Stereochemical analysis : Verify if racemic mixtures vs. enantiopure forms contribute to conflicting results .

Q. What computational strategies are recommended for predicting the reactivity and target interactions of this compound?

  • Methodological Answer : Employ:
  • Quantum mechanical calculations (e.g., DFT) to model electronic properties and predict sites of electrophilic/nucleophilic reactivity.
  • Molecular docking simulations to screen against biological targets (e.g., GPCRs or ion channels) and identify binding affinities.
  • Molecular Dynamics (MD) simulations to study conformational stability in physiological environments (e.g., lipid bilayers).
  • ADMET prediction tools to estimate metabolic stability and toxicity profiles .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in preclinical models?

  • Methodological Answer : Follow a tiered approach:
  • In vitro assays : Incubate with liver microsomes or hepatocytes to identify Phase I/II metabolites (analyzed via LC-MS/MS).
  • In vivo pharmacokinetics (PK) : Administer the compound to rodent models and collect plasma/tissue samples at timed intervals.
  • Stability profiling : Test under varying pH (1.2–7.4) and temperature conditions to simulate gastrointestinal and storage environments.
  • Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways quantitatively .

Q. What protocols ensure the stability of this compound during long-term storage?

  • Methodological Answer : Stability is maintained by:
  • Storage conditions : Airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hygroscopic degradation.
  • Desiccants : Include silica gel packs to minimize hydrolysis of the hydrochloride salt.
  • Regular monitoring : Perform HPLC analysis every 6 months to detect degradation products (e.g., free piperidine or phenolic byproducts).
  • Light protection : Use amber vials to avoid photolytic cleavage of the phenoxy group .

Data Contradiction Analysis

Q. How can researchers validate conflicting reports on the acute toxicity of this compound?

  • Methodological Answer : Mitigate discrepancies by:
  • Standardizing toxicity assays : Use OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure) with uniform vehicle controls.
  • Batch authentication : Verify compound identity via NMR and elemental analysis for each study.
  • Species-specific considerations : Compare data across multiple models (e.g., rodents vs. zebrafish) to identify interspecies variability.
  • Dose-response refinement : Test narrower concentration ranges to pinpoint LD₅₀/LC₅₀ values accurately .

Experimental Design for Mechanism of Action

Q. What methodologies are suitable for elucidating the mechanism of action of this compound in neurological targets?

  • Methodological Answer : Combine:
  • Patch-clamp electrophysiology to assess effects on ion channel activity (e.g., NMDA or GABA receptors).
  • Calcium imaging in neuronal cultures to monitor intracellular signaling changes.
  • Knockdown/knockout models (e.g., CRISPR/Cas9) to identify target proteins essential for observed activity.
  • Radioligand binding assays to measure affinity for receptors like σ-1 or dopamine transporters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.